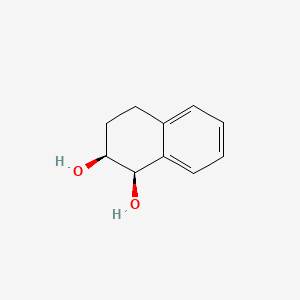

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is a chiral diol derived from tetrahydronaphthalene. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of two hydroxyl groups in a cis configuration on the tetrahydronaphthalene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE typically involves the dihydroxylation of tetrahydronaphthalene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene followed by selective oxidation. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives using hydrogenation catalysts.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

Oxidation: Formation of 1,2-tetrahydronaphthalene-1,2-dione or 1,2-tetrahydronaphthalene-1,2-dicarboxylic acid.

Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene or 1-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene.

Aplicaciones Científicas De Investigación

Microbial Metabolism

One of the primary applications of (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is its role as a bacterial metabolite in the degradation of polycyclic aromatic hydrocarbons (PAHs). It serves as an intermediate in microbial metabolic pathways that break down naphthalene . This property is crucial for bioremediation efforts aimed at cleaning up environments contaminated with PAHs.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological systems effectively. The hydroxyl groups enhance solubility and bioavailability, making this compound a candidate for further pharmacological studies .

Known Drug Targets:

- Naphthalene 1,2-dioxygenase subunits (alpha and beta) from Pseudomonas putida, which catalyze the incorporation of oxygen into naphthalene to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene .

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes. For example, it can act as a chiral building block in the synthesis of various pharmaceuticals and biologically active compounds . The stereochemistry of this compound is particularly advantageous for creating enantiomerically pure products.

Bioremediation Studies

A study highlighted the effectiveness of using microbial strains capable of degrading naphthalene derivatives like this compound in contaminated soil. The results showed significant reductions in naphthalene concentrations over time when these microbes were introduced into the environment .

Pharmacological Research

Another case study examined the interaction of this compound with specific enzyme systems involved in drug metabolism. The findings suggested potential applications in drug design where modulation of enzyme activity could enhance therapeutic effects or reduce toxicity .

Mecanismo De Acción

The mechanism of action of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity. Pathways involved may include enzymatic oxidation-reduction reactions and receptor-mediated signaling.

Comparación Con Compuestos Similares

(+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE can be compared with other similar compounds such as:

1,2-Dihydroxy-1,2-dihydronaphthalene: Lacks the tetrahydronaphthalene ring, resulting in different chemical properties.

1,2,3,4-Tetrahydronaphthalene-1,2-diol: A non-chiral version with different stereochemistry.

1,2-Dihydroxy-1,2,3,4-tetrahydrobenzene: A structurally similar compound with a benzene ring instead of naphthalene.

The uniqueness of (+)-CIS-1®,2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs.

Actividad Biológica

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is a bicyclic compound with significant biological activity. It belongs to the family of naphthalene derivatives characterized by the presence of two hydroxyl groups on a tetrahydronaphthalene framework. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : Approximately 168.20 g/mol

- CAS Number : 57495-92-8

The compound exhibits a unique stereochemistry with (1R, 2S) configuration, which influences its reactivity and interactions in biological systems .

1. Microbial Metabolism

Research indicates that this compound is primarily produced through microbial oxidation processes. Certain strains of Sphingomonas yanoikuyae can convert 1,2-dihydronaphthalene into this compound with a yield of approximately 73% via dioxygenation reactions catalyzed by specific enzymes such as biphenyl dioxygenase and cis-biphenyl dihydrodiol dehydrogenase. This highlights its role as an intermediate in the degradation of polycyclic aromatic hydrocarbons (PAHs).

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Microbial Oxidation : Utilizing microbial strains capable of oxidizing naphthalene derivatives.

- Chemical Synthesis : Acid-catalyzed dehydration reactions from naphthalene-1,2-dihydrodiols can yield derivatives like 2-naphthol.

Case Study 1: Environmental Impact

A study demonstrated that the biodegradation of PAHs by microbial communities often involves compounds like this compound as intermediates. This suggests its potential role in bioremediation strategies aimed at cleaning up contaminated environments .

Case Study 2: Enzyme Interaction

Research into the interaction of this compound with various enzymes has revealed that it can be further processed by dioxygenases and dehydrogenases within microbial systems. Understanding these interactions is crucial for elucidating its metabolic pathways and potential applications in biocatalysis .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (+)-CIS-1(R),2(S)-Dihydroxy Tetrahydronaphthalene | C₁₀H₁₂O₂ | Intermediate in PAH degradation |

| 5-Hydroxy-Naphthalene | C₁₀H₈O | Anti-inflammatory properties |

| Naphthalene Diol | C₁₀H₈O₂ | Potential cardioprotective effects |

Propiedades

IUPAC Name |

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQJJAOZMONGLS-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@H]1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.